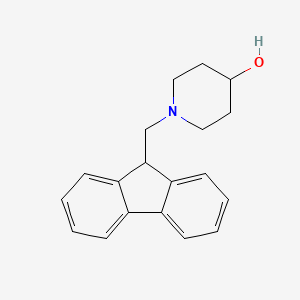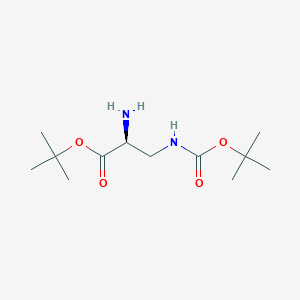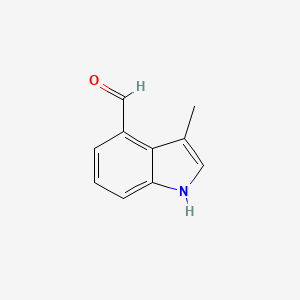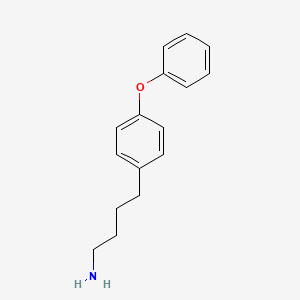![molecular formula C9H9NS B13133815 4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
4-Methylbenzo[b]thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[b]thiophen-3-amine can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides, which affords benzo[b]thiophenes in a one-step intermolecular manner . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These methods are optimized for high yield and purity to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
4-Methylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzo[b]thiophen
- 3-Methylbenzo[b]thiophen
- 4-Methylbenzo[b]thiophen
Uniqueness
4-Methylbenzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methyl-substituted benzo[b]thiophenes, it exhibits enhanced kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,10H2,1H3 |
InChI Key |
CRDNJDZMOKCLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)




![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)


![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)

